1-(3-Ethyl-2-(methylthio)phenyl)propan-1-one

Description

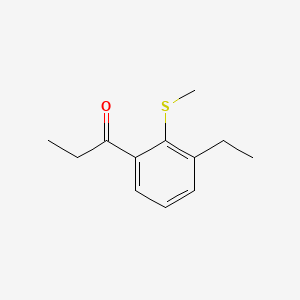

1-(3-Ethyl-2-(methylthio)phenyl)propan-1-one is a substituted aromatic ketone featuring a propan-1-one group attached to a phenyl ring substituted with an ethyl group at the meta position (C3) and a methylthio (-SMe) group at the ortho position (C2). This structural arrangement confers unique electronic and steric properties. The methylthio group acts as an electron-donating substituent via its sulfur lone pairs, while the ethyl group introduces steric bulk.

Properties

Molecular Formula |

C12H16OS |

|---|---|

Molecular Weight |

208.32 g/mol |

IUPAC Name |

1-(3-ethyl-2-methylsulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C12H16OS/c1-4-9-7-6-8-10(11(13)5-2)12(9)14-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

QAUGFFCPXZDVMM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)CC)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Ethyl-2-(methylthio)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethyl-2-(methylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(3-Ethyl-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include the development of new pharmaceuticals with specific biological targets.

Industry: It can be used in the production of specialty chemicals, including fragrances, flavors, and polymers.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-2-(methylthio)phenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylthio group can influence the compound’s reactivity and binding affinity, affecting its overall pharmacological profile.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table compares 1-(3-Ethyl-2-(methylthio)phenyl)propan-1-one with structurally related propan-1-one derivatives:

Key Observations :

- Electronic Effects : Methylthio (-SMe) is electron-donating, enhancing aromatic electrophilic substitution, whereas sulfonyl (-SO2Tol) or halogen (-Cl) groups deactivate the ring .

- Steric Effects : Bulky substituents (e.g., geminal dimethyl or ethyl groups) reduce reaction efficiency. For example, 2,2-dimethyl analogs show lower yields (54%) compared to unhindered derivatives .

Spectroscopic Comparisons

- 1H NMR :

- 1-(4-(Methylthio)phenyl)propan-1-one (S1j) : Aromatic protons at δ 7.91–7.85 (para-substituted), with methylthio protons at δ 2.49 (s, 3H) .

- Target Compound : Expected downfield shifts for ortho-substituted aromatic protons due to proximity to -SMe and ethyl groups. The ethyl group’s protons may appear as a triplet (δ ~1.25 ppm) and quartet (δ ~3.04 ppm) .

Reactivity in Organic Reactions

- Friedel-Crafts Acylation : Para-substituted derivatives (e.g., 1-(thiophen-2-yl)propan-1-one) are synthesized efficiently via AlCl3-catalyzed acylation . Ortho-substituted analogs may require modified conditions due to steric hindrance.

- C–O Coupling Reactions : Halogenated aryl ketones (e.g., 1-(4-bromophenyl)propan-1-one) yield 60–70% in coupling, while electron-rich substrates like methylthio derivatives may exhibit divergent reactivity .

- Palladium-Catalyzed Cross-Coupling : Thiophene-containing analogs (e.g., 1-(thiophen-2-yl)propan-1-one) show moderate yields (50–58%) in C–H activation, influenced by sulfur’s coordination ability .

Biological Activity

1-(3-Ethyl-2-(methylthio)phenyl)propan-1-one is an organic compound that has garnered attention for its potential biological activities. This compound features a propan-1-one backbone with a phenyl ring, which is substituted with an ethyl group and a methylthio group. The unique structural characteristics of this compound suggest various interactions with biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

- Molecular Formula : C12H16OS

- Molecular Weight : 208.32 g/mol

- Structural Features :

- Ethyl group at the meta position of the phenyl ring.

- Methylthio group, which may enhance lipophilicity and reactivity.

The biological activity of this compound is hypothesized to stem from its ability to interact with various enzymes and receptors. The methylthio group is particularly noted for enhancing binding affinity, potentially leading to significant biological effects such as:

- Antimicrobial Activity : Disruption of bacterial cell membranes or inhibition of key metabolic enzymes.

- Anti-inflammatory Effects : Modulation of inflammatory mediators and signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The mechanism may involve interference with bacterial cell wall synthesis or function, leading to cell lysis or growth inhibition.

Anti-inflammatory Effects

The compound has been studied for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions characterized by chronic inflammation.

Research Findings and Case Studies

A review of literature reveals several studies investigating the biological activity of compounds related to this compound:

Comparative Analysis with Similar Compounds

To evaluate the unique biological activities of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 2-Hydroxy-2-methylpropiophenone | Photoinitiator in polymer chemistry | N/A |

| 1-Phenyl-2-methyl-2-hydroxypropanone | Antimicrobial and anti-inflammatory | Disruption of bacterial metabolism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.